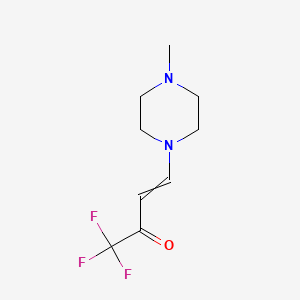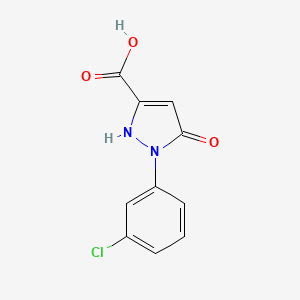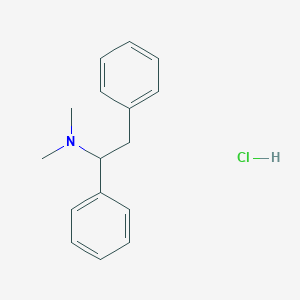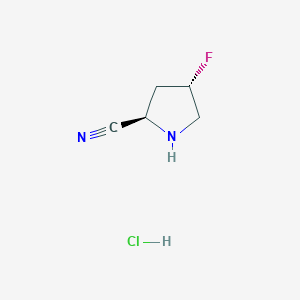![molecular formula C16H21N3O B15050549 3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050549.png)
3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, an ethoxyphenyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the pyrazole nitrogen using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: This compound shares a similar pyrazole core structure but differs in the substituents attached to the pyrazole ring.
N-cyclopropyl-6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide: This compound contains a pyridine ring in addition to the pyrazole ring, making it structurally related but distinct.
Uniqueness
3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H21N3O/c1-3-20-14-8-4-12(5-9-14)11-17-16-10-15(13-6-7-13)18-19(16)2/h4-5,8-10,13,17H,3,6-7,11H2,1-2H3 |
InChI Key |
OLHFWPGARGVUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050478.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050481.png)

![[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050496.png)

![1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine](/img/structure/B15050499.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050513.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15050518.png)




